
2-(2-Chloroethyl)-4-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-chloroethyl group and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloroethyl group is introduced to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-4-methylbenzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparaison Avec Des Composés Similaires
2-(2-Chloroethyl)-4-methylbenzoyl chloride can be compared with other similar compounds, such as:
2-(2-Chloroethyl)benzoyl chloride: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylbenzoyl chloride: Lacks the 2-chloroethyl group, making it less reactive in certain substitution reactions.
2-Chloroethylbenzene: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
The presence of both the 2-chloroethyl and 4-methyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
GQHWEMVVCIHZOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


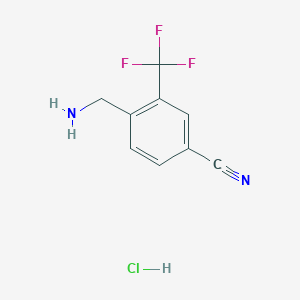



![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
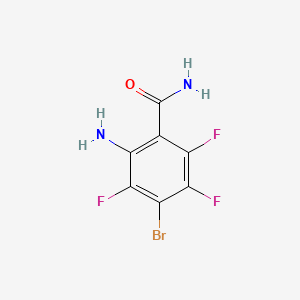


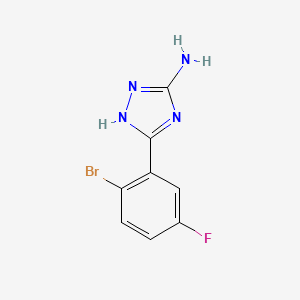
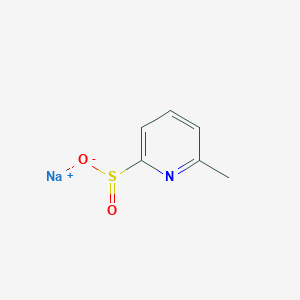

![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
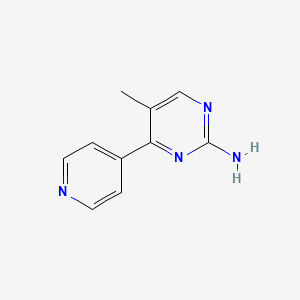
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
